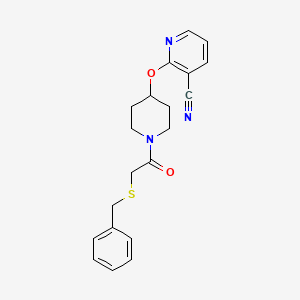

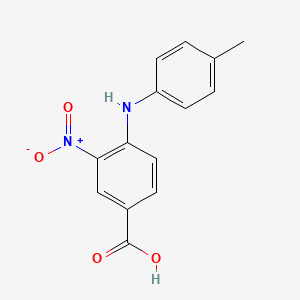

![molecular formula C13H11N3O B2551466 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine CAS No. 2034156-85-7](/img/structure/B2551466.png)

5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine is a derivative of oxazolopyridine, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The oxazolopyridine derivatives are known for their anti-inflammatory and analgesic properties without causing gastrointestinal irritation, which is a common side effect of many anti-inflammatory drugs .

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives has been achieved through different methods. One approach involves the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation, which is a convenient operation due to the easy availability of starting materials . Another method includes intramolecular cyclization to obtain 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which can then be used to synthesize aminomethyl oxazolopyridine derivatives through nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods. For instance, Schiff base derivatives of 4-acylpyrazolone have been analyzed using NMR spectroscopy, revealing that they remain in the amine-one tautomeric form in both solution and solid states . The crystal structure of a similar compound, 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one, supports the stabilization of this tautomer through strong hydrogen bonding .

Chemical Reactions Analysis

Oxazolopyridine derivatives can undergo various chemical reactions. For example, 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione reacts with amines to form corresponding thioureas . Additionally, the ring-opening reactions of related compounds, such as tetrahydro-4-oxoisoxazolopyridinium salts, have been explored, leading to the formation of different products depending on the conditions and reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridine derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can significantly affect the compound's anti-inflammatory and analgesic activities . The synthesis methods and the resulting molecular structures, including tautomeric forms and crystal packing, can also impact the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine serves as a precursor in synthetic chemistry, particularly in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This synthesis involves intramolecular cyclization and nucleophilic substitution with various amines, highlighting its utility in creating previously unknown derivatives for further chemical and pharmacological studies (Palamarchuk et al., 2019).

Novel Compound Synthesis

The compound is instrumental in the development of new classes of heterocyclic compounds, such as 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These syntheses involve cyanoacetylation reactions followed by cyclization, showcasing the compound's role in generating novel structures with potential biological activities (Ibrahim et al., 2011).

Antitumor and Antimicrobial Activity

Derivatives of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine have been explored for their antitumor and antimicrobial properties. Enaminones derived from the compound have shown promising results as antitumor agents against human breast and liver carcinoma cell lines, as well as antimicrobial activity, indicating its potential as a starting point for the development of therapeutic agents (Riyadh, 2011).

G-Quadruplex DNA Stabilization

Pyridyl polyoxazoles derived from 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine have been identified as selective G-quadruplex stabilizers with cytotoxic activity against tumor cell lines. These compounds' ability to stabilize G-quadruplex DNA highlights their potential in cancer therapeutics, offering a novel mechanism for anticancer activity (Blankson et al., 2013).

Tubulin Inhibition and Anticancer Activity

Triazolopyrimidines, including derivatives of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine, exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization without binding competitively with paclitaxel. This unique action mode, along with their ability to overcome multidrug resistance, positions these compounds as promising candidates for anticancer drug development (Zhang et al., 2007).

properties

IUPAC Name |

5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-8-10(14)7-11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLINFVKGSRNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1N)N=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)